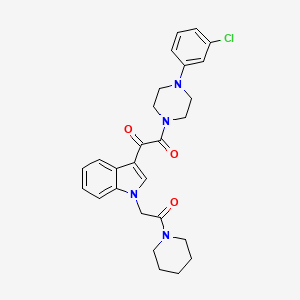

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

This compound is a structurally complex molecule featuring:

- A piperazine core substituted at the 1-position with a 3-chlorophenyl group.

- An indole moiety at the 3-position of the ethane-1,2-dione backbone, further modified with a 2-oxo-2-(piperidin-1-yl)ethyl side chain.

- Ethane-1,2-dione as a linker, which may influence electronic properties and binding interactions.

Its design likely targets modulation of central nervous system (CNS) receptors or enzymes, given the prevalence of piperazine and indole motifs in psychoactive compounds.

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN4O3/c28-20-7-6-8-21(17-20)29-13-15-31(16-14-29)27(35)26(34)23-18-32(24-10-3-2-9-22(23)24)19-25(33)30-11-4-1-5-12-30/h2-3,6-10,17-18H,1,4-5,11-16,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDQHZXGHAGROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 426.91 g/mol. The structure consists of a piperazine ring substituted with a chlorophenyl group and an indole derivative linked through an ethane dione moiety. This unique structural combination is believed to contribute to its diverse biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing piperazine and indole scaffolds. For instance, derivatives similar to the target compound have shown promising activity against various bacterial strains, particularly Gram-negative bacteria. In vitro assays demonstrated inhibition zones ranging from 14 mm to 32 mm for Gram-negative species, while Gram-positive strains exhibited smaller inhibition zones .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 30 |

| Compound B | S. aureus | 25 |

| Target Compound | P. aeruginosa | 28 |

Antidepressant Activity

The piperazine moiety is well-known for its role in antidepressant activity, particularly in selective serotonin reuptake inhibitors (SSRIs). Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, suggesting potential efficacy in treating depression and anxiety disorders .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Serotonin Receptor Modulation : The piperazine ring may interact with serotonin receptors, influencing mood regulation.

- Antibacterial Mechanism : The indole structure could interfere with bacterial DNA synthesis or protein production, leading to cell death.

- Biofilm Inhibition : Some derivatives have shown the ability to inhibit biofilm formation in bacteria, which is crucial for treating persistent infections .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, the target compound was tested against multiple bacterial strains. Results indicated that it exhibited significant antibacterial activity comparable to established antibiotics like norfloxacin .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds in animal models of depression. The results suggested that these compounds could reduce depressive-like behaviors significantly, supporting their potential use as antidepressants .

Scientific Research Applications

Pharmacological Applications

-

Dopamine Receptor Antagonism:

The compound has been investigated for its potential as a dopamine D4 receptor antagonist. Studies indicate that derivatives of piperazine can exhibit high affinity for dopamine receptors, suggesting that this compound may influence neuropsychiatric conditions such as schizophrenia and Parkinson's disease . -

Adenosine Receptor Modulation:

Research has shown that compounds similar to this one can act as antagonists at the A2A adenosine receptor, which is implicated in neurodegenerative disorders like Alzheimer's disease. These antagonists may play a role in neuroprotection and modulation of inflammatory responses . -

Antimicrobial Activity:

Some derivatives of piperazine have exhibited antibacterial properties against resistant strains of bacteria. The structural features of this compound may contribute to its effectiveness against pathogens, making it a candidate for further investigation in antibiotic development .

Case Study 1: Neuropharmacological Effects

A study published in Pharmaceuticals examined the effects of piperazine derivatives on dopamine receptor activity. The findings suggested that modifications to the piperazine ring significantly influenced binding affinity and selectivity for dopamine receptors, indicating potential for treating psychiatric disorders .

Case Study 2: Antibacterial Properties

Research highlighted in PMC focused on the antibacterial efficacy of piperazine-containing compounds against ESKAPE pathogens. The study demonstrated that certain structural modifications led to enhanced antibacterial activity, positioning these compounds as promising candidates for new antibiotic therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Piperazine Substitutions :

- The target compound’s 3-chlorophenyl-piperazine is distinct from benzyl () or chloropropyl () analogs. Chlorophenyl groups are associated with enhanced lipophilicity and receptor binding in CNS-targeting agents .

- The 2-oxo-piperidinylethyl side chain on the indole moiety is unique; similar compounds (e.g., ) lack this modification, which may improve metabolic stability or target engagement .

Linker Variations: Ethane-1,2-dione in the target compound contrasts with ethanone () or propane () linkers. Dione groups may introduce hydrogen-bonding interactions critical for potency .

Heterocyclic Diversity :

- The indole core in the target compound differs from imidazo-pyrrolo-pyrazine () or triazolo-pyridine () systems. Indole derivatives are often prioritized for serotonin receptor modulation, while complex heterocycles may target kinases .

Research Findings and Hypotheses

- Structure-Activity Relationships (SAR) :

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?

- Answer : The synthesis can be optimized using coupling reagents like HOBt and TBTU in anhydrous DMF with NEt₃ as a base, as demonstrated in aryl piperazine derivatives . Reaction conditions (e.g., temperature, solvent purity) should be rigorously controlled to minimize side products. For purification, column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) is effective for isolating the target compound. Thermal stability studies (e.g., DSC/TGA) can further refine drying protocols .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm the piperazine and indole moieties and verify substitution patterns.

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation.

- HPLC-PDA : To assess purity (>95% recommended for biological assays) .

- X-ray crystallography (if crystalline): For absolute stereochemical confirmation, as seen in structurally related chlorophenyl derivatives .

Q. What safety protocols are necessary when handling this compound in laboratory settings?

- Answer : Use PPE (lab coat, gloves, goggles) and work in a fume hood. Respiratory protection (e.g., P95 filters) is advised if airborne particles are generated. Store in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers. Toxicity data for similar piperazines suggest acute exposure risks; follow GHS hazard statements for safe disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor interaction profiles and metabolic stability?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to serotonin/dopamine receptors (common targets for piperazine derivatives). Focus on the 3-chlorophenyl group’s steric and electronic contributions.

- ADMET Prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP450 interactions. The indole-ethane-dione moiety may influence metabolic stability via electron-withdrawing effects .

- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) models reaction pathways for derivative design, as applied in ICReDD’s reaction optimization workflows .

Q. How should researchers address contradictory biological activity data across in vitro and in vivo studies?

- Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Pharmacokinetic Profiling : Compare plasma/tissue concentrations in animal models to in vitro IC₅₀ values. Low bioavailability due to poor solubility (logS ≈ -4.5 predicted) may explain discrepancies .

- Metabolite Screening : LC-MS/MS can identify active/inactive metabolites altering efficacy .

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) in derivatives?

- Answer :

- Fractional Factorial Design : Vary substituents on the piperazine (e.g., 3-Cl vs. 4-Cl phenyl) and indole (e.g., alkyl vs. acyl groups) to prioritize synthetic efforts.

- QSAR Modeling : Use PLS regression to correlate electronic descriptors (Hammett σ) with bioactivity.

- High-Throughput Screening : Automated platforms can rapidly assess 100+ analogs for receptor binding or enzyme inhibition .

Methodological Notes

- Contradiction Management : If SAR data conflict with computational predictions, validate force field parameters (e.g., AMBER vs. CHARMM) or re-examine protonation states at physiological pH .

- Data Reproducibility : Document solvent lot numbers and humidity levels during synthesis, as trace water can hydrolyze the ethane-dione bridge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.